cyclo-(Arg-Gly-Asp-DPhe-NMeVal)
Description
Contextualization within Cyclic RGD Peptides and Integrin Biology
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) belongs to the family of cyclic peptides containing the Arg-Gly-Asp (RGD) sequence. This tripeptide motif is a fundamental recognition site for many integrins, a class of transmembrane glycoprotein receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. nih.gov Integrins are heterodimers composed of α and β subunits and play a vital role in cellular processes such as adhesion, migration, proliferation, and survival. nih.gov
The RGD sequence in extracellular matrix proteins like vitronectin, fibronectin, and laminin (B1169045) binds to integrins on the cell surface, triggering intracellular signaling cascades. nih.govnih.gov The cyclic nature of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) confers a conformationally constrained structure, which enhances its binding affinity and selectivity for specific integrin subtypes. nih.gov Notably, this compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins. nih.govnih.goviiarjournals.org These particular integrins are highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on various tumor cells, making them attractive targets for therapeutic intervention. nih.gov By competitively inhibiting the binding of natural RGD-containing ligands to these integrins, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can disrupt downstream signaling pathways involved in cell growth and survival. nih.gov
Historical Development and Research Significance of cyclo-(Arg-Gly-Asp-DPhe-NMeVal)
The development of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) emerged from research aimed at creating stable and selective RGD-based peptides. The initial precursor, cyclo(-RGDfV-), was synthesized and found to be a selective inhibitor of αv integrins. wikipedia.org Subsequent modification, specifically the N-methylation of the valine residue to N-methylvaline, led to the creation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) or Cilengitide. iiarjournals.org This modification enhanced its stability and pharmacokinetic properties.
Developed at the Technical University Munich in collaboration with Merck KGaA, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) quickly became a valuable tool for investigating the biological functions of αvβ3 and αvβ5 integrins. iiarjournals.orgwikipedia.org Its high affinity and selectivity allowed researchers to probe the specific roles of these integrins in angiogenesis and tumor biology. Preclinical studies demonstrated its ability to inhibit angiogenesis and induce apoptosis in endothelial cells. nih.goviiarjournals.org This foundational research established the compound's potential as an anti-angiogenic and anti-tumor agent, paving the way for extensive clinical investigation.
Current Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound
Current research on cyclo-(Arg-Gly-Asp-DPhe-NMeVal) continues to explore its therapeutic potential, primarily in oncology. It has been investigated as a potential treatment for various solid tumors, with a significant focus on glioblastoma, a highly aggressive brain tumor. nih.govwikipedia.orgclinicaltrialconnect.com Clinical trials have evaluated its efficacy both as a monotherapy and in combination with standard treatments like radiation and chemotherapy. wikipedia.orgiiarjournals.org
Despite promising preclinical data, the clinical outcomes have been mixed. While some studies suggested a potential benefit, particularly in patients with a specific genetic marker (MGMT promoter methylation) in glioblastoma, larger Phase III trials did not meet their primary endpoints. wikipedia.orgtaylorandfrancis.com This has led to several unaddressed questions that are the focus of ongoing research:
Mechanisms of Resistance: Why do some tumors not respond to cyclo-(Arg-Gly-Asp-DPhe-NMeVal) treatment? Understanding the molecular mechanisms of intrinsic and acquired resistance is crucial for identifying patient populations who might benefit and for developing strategies to overcome resistance.
Biomarker Identification: Are there reliable biomarkers that can predict a patient's response to this compound? The experience with the MGMT promoter status in glioblastoma suggests that patient stratification could be key to its successful clinical application.
Combination Therapies: What are the most effective combination strategies? Research is ongoing to determine how cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can be best combined with other targeted therapies, immunotherapies, or conventional treatments to enhance its anti-tumor effects. nih.gov
Role in Other Diseases: Beyond cancer, the role of αv integrins in other pathological conditions, such as fibrosis, is being explored, suggesting potential new applications for cyclo-(Arg-Gly-Asp-DPhe-NMeVal). taylorandfrancis.com
The table below summarizes some of the key research findings for cyclo-(Arg-Gly-Asp-DPhe-NMeVal):
| Research Area | Key Findings |
| Mechanism of Action | Potent and selective inhibitor of αvβ3 and αvβ5 integrins. nih.govnih.goviiarjournals.org Induces apoptosis in endothelial cells and some tumor cells. nih.goviiarjournals.org Inhibits angiogenesis. nih.gov |
| Preclinical Studies | Demonstrated anti-tumor activity in various animal models. nih.gov Showed synergistic effects with radiation and chemotherapy. nih.govwikipedia.org |
| Clinical Trials | Investigated extensively in glioblastoma and other cancers. nih.govwikipedia.orgnih.gov Phase III trials in glioblastoma did not meet primary endpoints. taylorandfrancis.com Showed a manageable safety profile. nih.gov |
| Current Focus | Understanding mechanisms of resistance. Identifying predictive biomarkers. Exploring novel combination therapies. Investigating potential in non-oncology indications like fibrosis. taylorandfrancis.com |
Overview of the Outline's Research Scope
This article has provided a focused overview of the chemical compound cyclo-(Arg-Gly-Asp-DPhe-NMeVal). The scope has encompassed its contextualization within the broader field of cyclic RGD peptides and integrin biology, its historical development and the key research that established its significance, and the current state of research, including the critical questions that remain to be answered. The information presented is based on its role as a selective integrin antagonist and its journey from a promising preclinical candidate to a subject of extensive clinical investigation.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861478 | |
| Record name | Cyclo[alpha-aspartylphenylalanyl-N-methylvalyl-N~5~-(diaminomethylidene)ornithylglycyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Cyclo Arg Gly Asp Dphe Nmeval
Design and Synthesis of Linear Peptide Precursors
The initial and crucial stage in the synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the construction of its linear peptide precursor. This can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), also known as synthesis in solution. google.com The choice between these methods often depends on the desired scale of production and the specific sequence of the peptide.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique where the peptide chain is assembled step-by-step while anchored to an insoluble polymer support, often referred to as a resin. biosynth.com This method simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. biosynth.com The synthesis can proceed by sequentially adding amino acids or by condensing larger peptide fragments. google.com
For the synthesis of the linear precursor of cyclo-(Arg-Gly-Asp-DPhe-NMeVal), a common approach involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. omizzur.com The process begins with the attachment of the first amino acid to the resin. biosynth.com Each subsequent amino acid, with its α-amino group protected by Fmoc and its side chain protected as needed, is then coupled to the growing peptide chain. biosynth.com The Fmoc group is removed with a mild base, typically piperidine, to allow for the next coupling reaction. iris-biotech.de
Solution-Phase Peptide Synthesis (LPPS) Methodologies
Alternatively, the linear peptide precursor can be synthesized entirely in solution. This classical approach, while often more labor-intensive in terms of purification, can be advantageous for large-scale synthesis. LPPS allows for the purification and characterization of intermediate peptide fragments, ensuring the quality of the final product. Similar to SPPS, LPPS can involve either the stepwise addition of single amino acids or the condensation of pre-synthesized peptide fragments. google.com A convergent synthesis approach, where different fragments of the peptide are synthesized separately and then combined, can also be employed to increase efficiency. google.com For instance, a tripeptide fragment can be condensed with a dipeptide fragment to form the full linear sequence. google.com
Optimization of Protecting Group Regimens, including Pbf for Arginine and Bzl for Aspartic Acid
A critical aspect of synthesizing the linear precursor of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the strategic use of protecting groups for the reactive side chains of certain amino acids. The selection of these groups is paramount to prevent unwanted side reactions and to ensure the desired peptide sequence is formed. biosynth.com
The Pbf group is known for its relative lability under acidic conditions, making its removal straightforward during the final deprotection steps. peptide.com It is often preferred over other sulfonyl-type protecting groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) due to its increased sensitivity to trifluoroacetic acid (TFA), which simplifies the deprotection process. google.compeptide.com The benzyl (B1604629) group, used for the aspartic acid side chain, is also readily cleaved by acidolysis or catalytic hydrogenation. peptide.comyoutube.com
| Amino Acid | Protecting Group | Rationale for Use |
| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Offers good protection of the guanidino group and is readily cleaved by acid. google.comjustia.compeptide.com Its lability is higher compared to other sulfonyl-based groups like Mtr and Pmc. google.compeptide.com |
| Aspartic Acid (Asp) | Bzl (Benzyl) | Effectively protects the side-chain carboxyl group and can be removed under acidic conditions or through catalytic hydrogenation. google.comjustia.compeptide.com |
Macrocyclization Techniques for Peptide Ring Closure
Once the linear peptide precursor has been successfully synthesized and purified, the next critical step is the formation of the cyclic structure through a process called macrocyclization. This intramolecular reaction forms a peptide bond between the N-terminus and the C-terminus of the linear peptide.
Intermolecular vs. Intramolecular Cyclization Approaches
The cyclization of a linear peptide can theoretically proceed through two pathways: intermolecularly, where two or more peptide chains react to form cyclic dimers or oligomers, or intramolecularly, where a single peptide chain folds back on itself to form a cyclic monomer. researchgate.net For the synthesis of a specific cyclic pentapeptide like cyclo-(Arg-Gly-Asp-DPhe-NMeVal), the goal is to favor intramolecular cyclization.
To promote the desired intramolecular reaction, the cyclization is typically performed under high dilution conditions. This reduces the probability of linear peptide chains encountering each other, thereby minimizing the formation of unwanted intermolecular products. researchgate.net
Influence of Cyclization Reagents and Reaction Conditions on Efficiency and Yield
The choice of cyclization reagent and the reaction conditions play a pivotal role in the efficiency and yield of the macrocyclization step. google.comjustia.com A variety of coupling reagents, commonly used in peptide synthesis, can be employed to facilitate the formation of the amide bond. These include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.gov
In the synthesis of cyclo-(Arg-Gly-Asp-DPhe-NMeVal), a particularly effective method involves the use of TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as the coupling reagent. justia.com The reaction is typically carried out in a solvent like N-methylpyrrolidone (NMP) in the presence of a base such as N-methylmorpholine. justia.com For example, a solution of the linear peptide H-Asp(OBzl)-DPhe-NMeVal-Arg(Pbf)-Gly-OH can be added dropwise to a solution of TBTU and N-methylmorpholine in NMP. justia.com After stirring for an extended period, the reaction mixture is worked up to isolate the protected cyclic peptide, cyclo(Arg(Pbf)-Gly-Asp(OBzl)-DPhe-NMeVal). justia.com This protected intermediate is then subjected to final deprotection steps, such as catalytic hydrogenation to remove the Bzl group followed by acid treatment with TFA to cleave the Pbf group, to yield the final product, cyclo-(Arg-Gly-Asp-DPhe-NMeVal). justia.com
The careful selection of the linear precursor sequence for cyclization can also impact the efficiency. Different linear sequences, such as H-Arg(Pbf)-Gly-Asp(OBzl)-DPhe-NMeVal-OH or H-Gly-Asp(OBzl)-DPhe-NMeVal-Arg(Pbf)-OH, can be cyclized. google.com However, research has shown that starting with the linear peptide H-Asp(OBzl)-DPhe-NMeVal-Arg(Pbf)-Gly-OH can lead to particularly high yields of the desired cyclic product. google.comjustia.com
| Cyclization Reagent | Base | Solvent | Reported Yield of Protected Cyclic Peptide |
| TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) | N-methylmorpholine | NMP (N-methylpyrrolidone) | 73.4% justia.com |
Purification and Analytical Validation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) and its Precursors
Following the synthesis of the crude peptide, rigorous purification and analytical validation are essential to ensure the identity, purity, and quality of the final cyclo-(Arg-Gly-Asp-DPhe-NMeVal) product and its linear precursors.
Purification: The primary method for purifying the crude peptide is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or polymers formed during cyclization. The crude peptide is dissolved and loaded onto a chromatography column packed with a stationary phase (e.g., C18). A gradient of organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid - TFA) is used to elute the components. nih.govcsic.es Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized (freeze-dried) to obtain the final peptide as a white solid. google.com
A Russian patent describes an optimization strategy involving the specific selection of protecting groups—2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for the arginine side chain and benzyl (Bzl) for the aspartic acid side chain—which simplifies purification by increasing the yield of the desired product. google.com
Analytical Validation: A suite of analytical methods is employed to confirm the integrity of the purified cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also for assessing the final purity of the peptide. nih.gov A sharp, symmetrical peak corresponding to the product should be observed, and integration of this peak relative to all others allows for quantification of purity, which is typically required to be greater than 95-98%. nih.gov
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting daughter ions, thereby verifying the correct amino acid sequence. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for elucidating the three-dimensional structure of the cyclic peptide in solution. nih.gov Analysis of NMR data, often combined with molecular dynamics (MD) calculations, can confirm the correct covalent structure and provide insights into the peptide's conformation, which is crucial for its biological activity. nih.gov
The table below summarizes typical conditions for the analytical validation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
| Parameter | Method | Typical Conditions/Specification | Reference |
| Purity | RP-HPLC | >98% purity | nih.gov |
| Mobile Phase (LC) | LC/MS/MS | Isocratic: Acetonitrile/Ammonium Acetate Buffer (0.01 mol/L, pH 4.3) (80/20, v/v) | nih.gov |
| Column (LC) | LC/MS/MS | Waters C18 Symmetry | nih.gov |
| Identity | Mass Spectrometry | Molecular Mass: 588.67 g/mol | nih.gov |
| Structure | NMR & MD | Confirms 3D structure and conformation | nih.gov |
| Quantification | LC/MS/MS | Lower Limit of Quantification (LLOQ) in plasma: 200 ng/mL | nih.gov |
Scalability Considerations in Synthetic Production
The transition from laboratory-scale synthesis to large-scale industrial production of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) presents several challenges and considerations. The successful development of this compound for clinical trials, including Phase III studies, indicates that a robust and scalable manufacturing process has been established. nih.govnih.gov
Key Factors for Scalability:
Choice of Synthesis Strategy: Solid-phase peptide synthesis (SPPS) is often preferred for large-scale production over solution-phase methods. A patented solid-phase approach for Cilengitide highlights several advantages for industrial application, including high yield, reduced production costs, gentle reaction conditions, and lower generation of chemical waste. google.com The use of on-resin cyclization is particularly advantageous as it utilizes the "pseudo-dilution" effect of the solid support to favor the desired intramolecular cyclization, reducing the formation of dimeric and polymeric impurities and simplifying downstream purification. google.com
Raw Material Sourcing: Ensuring a consistent and high-quality supply of raw materials, including protected amino acids, resins, and coupling reagents, is paramount for reproducible large-scale manufacturing.
Purification Efficiency: Large-scale purification by RP-HPLC requires significant investment in equipment and solvents. Developing a highly efficient and streamlined purification protocol is essential for economic viability. This includes optimizing column loading, gradient profiles, and fraction collection strategies to maximize throughput and yield.
Solubility and Formulation: The physicochemical properties of the final compound can present scalability challenges. For instance, the solubility of Cilengitide was identified as a limiting factor in the preparation of highly concentrated formulations for continuous infusion, establishing a maximum feasible dose based on delivery limitations. nih.gov
Molecular Structure and Conformational Analysis of Cyclo Arg Gly Asp Dphe Nmeval
Spectroscopic Characterization for Conformational Elucidation
Spectroscopic techniques are indispensable tools for probing the intricate three-dimensional architecture of peptides in different environments. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide a wealth of information regarding the solution-state conformation and secondary structural elements of cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution State
NMR spectroscopy has been instrumental in defining the solution-state conformation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal). Through-bond and through-space correlations from various NMR experiments, such as COSY, TOCSY, and NOESY, allow for the determination of inter-proton distances, which in turn are used to calculate a family of structures consistent with the experimental data.
The solution conformation determined by NMR is notably similar to the conformation observed when the peptide is bound to the αvβ3 integrin receptor. nih.govnovartis.com This suggests that the peptide does not need to undergo a significant conformational change upon binding, which is an energetically favorable characteristic for a potent inhibitor.
| NMR-Derived Conformational Features of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) in Solution |
| Predominant Secondary Structures |
| βII' turn |
| γ-turn |
| Key Residue Positions |
| D-Phe at i+1 of the βII' turn |
| Effect of N-Methylation |
| Reduced conformational entropy |
| Pre-organization into a bioactive conformation |
| Conformational Similarity |
| The solution-state conformation closely resembles the receptor-bound conformation. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid assessment of the secondary structure of peptides and proteins in solution. The differential absorption of left and right circularly polarized light provides a characteristic spectrum that can be deconvoluted to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
X-ray Crystallography for Solid-State Conformation Determination
X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in the solid state. The crystal structure of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has been determined and offers valuable insights into its intrinsic conformational preferences. novartis.com
In the solid state, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) adopts a conformation that can be influenced by crystal packing forces. novartis.com This means that the conformation observed in the crystal lattice may not be identical to the predominant conformation in solution. Indeed, for cyclo-(Arg-Gly-Asp-DPhe-NMeVal), notable differences have been observed between the solid-state and solution-state structures. novartis.com
Advanced Conformational Dynamics and Flexibility Studies
While NMR and X-ray crystallography provide pictures of the average or static conformations, peptides are dynamic entities that can explore a range of conformational states. Molecular dynamics (MD) simulations have emerged as a powerful computational tool to study the conformational dynamics and flexibility of peptides like cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
MD simulations of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) have complemented experimental findings by providing a detailed picture of its conformational landscape. nih.govnih.gov These simulations have confirmed the presence of the βII' and γ-turn structures and have been used to explore the conformational transitions that the peptide can undergo. nih.gov All-atom replica-exchange molecular dynamics simulations have shown excellent agreement with experimental NMR data, validating the accuracy of the computational models. nih.gov Furthermore, these simulations have quantified the reduction in conformational entropy due to N-methylation, estimating it to be around 0.5 kcal/mol. nih.gov This provides a thermodynamic basis for the pre-organization of the peptide into its bioactive conformation.
Comparative Analysis of Solution-State and Solid-State Conformations
A critical aspect of understanding the structure-activity relationship of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the comparison of its conformation in different states. As mentioned, the solution-state conformation, determined by NMR, and the solid-state conformation, determined by X-ray crystallography, are not identical. novartis.com
Significantly, the solution-state conformation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) more closely resembles the conformation of the peptide when it is bound to the αvβ3 integrin receptor. nih.govnovartis.com The solid-state structure, influenced by the forces of the crystal lattice, shows deviations from this bioactive conformation. novartis.com This finding has important implications for structure-based drug design. Relying solely on the solid-state structure for computational docking and lead optimization could be misleading. novartis.com The solution-state structure provides a more accurate representation of the pharmacophore, the spatial arrangement of atoms responsible for the molecule's biological activity.
| Conformational State | Key Structural Features | Relevance to Biological Activity |
| Solution-State (NMR) | βII' and γ-turns; closely resembles the receptor-bound conformation. nih.govnovartis.com | Highly relevant; represents the bioactive conformation. novartis.com |
| Solid-State (X-ray) | Conformation influenced by crystal packing forces; differs from the solution-state and receptor-bound conformations. novartis.com | Less representative of the bioactive conformation; can be misleading in structure-based design. novartis.com |
| Receptor-Bound (Co-crystal) | The benchmark for the bioactive conformation. nih.gov | The "true" bioactive conformation that drug design aims to mimic. |
Impact of Solvent and Environment on Preferred Conformations
Studies on similar cyclic peptides have shown that they can adopt different conformations in different solvents. For example, in a non-polar solvent like chloroform, a cyclic peptide might adopt a more compact, internally hydrogen-bonded structure to shield its polar amide groups from the solvent. In a polar, protic solvent like water or methanol, the peptide may adopt a more extended conformation where it can form hydrogen bonds with the solvent molecules.
For cyclo-(Arg-Gly-Asp-DPhe-NMeVal), the NMR structures have been determined in various solvents, and these solution structures consistently exhibit conformations that are closely aligned with the receptor-bound structure. novartis.com This suggests that the inherent conformational preferences of the peptide, dictated by its primary sequence and cyclic nature, are strong enough to maintain a bioactive-like conformation across different solvent environments, a desirable property for a drug candidate.
Integrin Receptor Binding and Molecular Interaction Studies
Comprehensive Identification of Target Integrin Subtypes
Cilengitide is recognized for its high affinity and selectivity towards a specific subset of the integrin family, primarily the αvβ3 and αvβ5 subtypes. nih.govascopubs.org These integrins are key players in angiogenesis (the formation of new blood vessels) and tumor invasion, making them attractive targets in oncology. nih.govcapes.gov.br The selectivity of Cilengitide is a critical attribute, as it demonstrates minimal inhibition of other integrins, such as the platelet receptor αIIbβ3, which is involved in blood clotting. nih.gov This specificity reduces the potential for off-target effects. Research has also indicated that Cilengitide can interact with the α5β1 integrin, albeit with lower affinity compared to αvβ3 and αvβ5. nih.gov
Quantitative Assessment of Binding Affinity and Selectivity
The binding characteristics of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) to its target integrins have been meticulously quantified through various experimental methodologies.
Competitive Binding Assays using Purified Integrins and Cell Lines
Competitive binding assays have been instrumental in determining the inhibitory potency of Cilengitide. These assays typically measure the concentration of the compound required to inhibit the binding of a natural ligand (like vitronectin or fibronectin) to the integrin by 50% (IC50).
Studies using purified, immobilized αvβ3 and αvβ5 integrins have shown that Cilengitide exhibits potent inhibitory activity, with IC50 values in the low nanomolar range, specifically between 3 and 40 nM. nih.gov In cell-based adhesion assays, Cilengitide effectively inhibited αvβ3 and αvβ5-mediated cell adhesion with IC50 values in the low micromolar range. ascopubs.org One study reported an antagonistic affinity (Ki) of 0.58 nM for αvβ3. nih.gov In contrast, its activity against the αIIbβ3 integrin is significantly lower, with a reported IC50 value of 0.86 µM, highlighting its high selectivity. nih.gov This translates to a selectivity ratio of approximately 1500-fold for inhibiting vitronectin binding to αvβ3 over fibrinogen binding to αIIbβ3. nih.gov
Table 1: Inhibitory Potency of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) against Various Integrin Subtypes
| Integrin Subtype | Binding Parameter | Reported Value |
|---|---|---|
| αvβ3 | IC50 | 3 - 40 nM nih.gov |
| αvβ5 | IC50 | 3 - 40 nM nih.gov |
| αvβ3 | Ki | 0.58 nM nih.gov |
| αIIbβ3 | IC50 | 0.86 µM nih.gov |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Kinetic and Thermodynamic Parameters
While specific kinetic (kon, koff) and thermodynamic (ΔH, ΔS) data from SPR and ITC studies for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) are not extensively detailed in the provided search results, these techniques are crucial for a deeper understanding of the binding mechanism. SPR can elucidate the rates of association and dissociation of the ligand-receptor complex, while ITC directly measures the heat changes upon binding, providing insights into the thermodynamic driving forces of the interaction. The high affinity of Cilengitide suggests a stable complex with a slow dissociation rate.
Structural Elucidation of Ligand-Receptor Recognition
The structural basis for the potent and selective binding of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) to its target integrins has been a subject of intense investigation, revealing the critical roles of specific structural motifs and amino acid residues.
Detailed Analysis of the Arg-Gly-Asp (RGD) Motif in Integrin Binding
The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for many integrins. nih.govnih.gov In cyclo-(Arg-Gly-Asp-DPhe-NMeVal), this RGD motif is presented in a conformationally constrained cyclic structure, which is crucial for its high affinity and selectivity. nih.gov X-ray crystallography studies of Cilengitide complexed with the extracellular segment of integrin αvβ3 have revealed that the peptide binds in a crevice located between the β-propeller domain of the α-subunit and the βA domain of the β-subunit. nih.gov
The conformation of the RGD motif within the cyclic peptide is key. The cyclization, along with the inclusion of a D-amino acid (D-Phe), induces a specific turn structure that optimally presents the arginine and aspartic acid side chains for interaction with the integrin. nih.gov These side chains point in opposite directions, with the guanidinium (B1211019) group of arginine inserting into a narrow groove on the integrin. nih.gov
Identification of Key Amino Acid Residues for Specificity and Potency
Beyond the essential RGD motif, other residues within the cyclo-(Arg-Gly-Asp-DPhe-NMeVal) structure play a significant role in its binding characteristics. The D-Phenylalanine residue is critical for activity. nih.gov Structure-activity relationship studies have shown that the presence of D-Phe and the proton of the amide bond between Asp and D-Phe are essential for potent inhibition. nih.gov
The N-methylation of the valine residue to N-methylvaline is another key modification that enhances the antagonistic activity of the peptide, leading to the development of Cilengitide from its precursor, cyclo(RGDfV). nih.gov This modification influences the peptide's conformation, resulting in a structure with two inverse γ-turns and one γ-turn, which differs from the βII'-turn often seen in other cyclic RGD peptides. nih.gov This specific conformation, determined by NMR and molecular dynamics, is identical to the one observed when Cilengitide is bound to the αvβ3 integrin. nih.gov Interestingly, the amino acid at position 5 (Valine) itself has been found to have minimal effect on the biological activity. nih.gov
Investigation of Ligand-Induced Conformational Changes within Integrin Receptors
The binding of ligands to integrin receptors is a critical event that initiates a cascade of conformational changes, transducing signals across the cell membrane. This process, known as "outside-in" signaling, is fundamental to cellular responses such as adhesion, migration, and proliferation. nih.govnih.gov The cyclic pentapeptide cyclo-(Arg-Gly-Asp-DPhe-NMeVal), a potent and selective inhibitor of αvβ3 and αvβ5 integrins, has been a key subject in studies aimed at elucidating the precise nature of these structural transformations. acs.org
Integrins exist in a dynamic equilibrium between different conformational states, primarily a bent, low-affinity state and an extended, high-affinity state. nih.gov The transition between these states is often described by a "switchblade" model, where the extracellular domain extends, leading to the separation of the α and β subunit cytoplasmic tails, which enables intracellular signaling. nih.gov The binding of RGD-containing ligands like cyclo-(Arg-Gly-Asp-DPhe-NMeVal) and its close analogue, Cilengitide, to the extracellular headpiece is a primary trigger for this activating conformational shift. nih.govnih.gov
Structural and biophysical studies have provided detailed insights into how these ligands induce such profound changes. Upon binding, the peptide inserts into a crevice located between the β-propeller domain of the α-subunit and the βA domain of the β-subunit. nih.gov This interaction is stabilized by a series of specific molecular contacts. For instance, the positively charged guanidinium group of the arginine residue in the RGD motif forms bidentate salt bridges with aspartate residues within a narrow groove of the integrin's β-propeller domain. nih.gov Simultaneously, the carboxylate group of the ligand's aspartate residue coordinates a divalent metal ion at the Metal Ion-Dependent Adhesion Site (MIDAS) within the βA domain. nih.gov
This initial binding event triggers a cascade of allosteric changes. nih.gov Molecular dynamics simulations and crystallographic data have revealed that ligand engagement leads to a significant alteration in the hinge angle between the βA and hybrid domains of the integrin headpiece. nih.gov This movement is a hallmark of the switch from an inactive to an active conformation, propagating from the ligand-binding site through the integrin's leg domains to the transmembrane and cytoplasmic regions, ultimately modulating the receptor's signaling capacity. nih.govnih.gov There is strong structural evidence that high-affinity cyclopeptides, including the family of cyclo-(Arg-Gly-Asp-DPhe-Val), can induce these large-scale conformational changes consistent with ligand-induced activation. nih.gov
The following tables summarize the key conformational states of integrins and the specific interactions that drive these changes upon ligand binding.
Table 1: Conformational States of Integrin Receptors
| Conformational State | Affinity for Ligand | Structural Characteristics | Signaling Status |
| Bent-Closed | Low | The headpiece is bent over, pointing towards the cell membrane. The α and β subunit transmembrane and cytoplasmic domains are held in close proximity. nih.gov | Inactive |
| Extended-Closed | Intermediate | The extracellular domain extends away from the cell surface, but the headpiece remains in a "closed" conformation. nih.govnih.gov | Primed/Inactive |
| Extended-Open | High | Following extension, the headpiece undergoes a major rearrangement, opening the ligand-binding site. This leads to the separation of the cytoplasmic tails. nih.govyoutube.com | Active |
Table 2: Molecular Interactions of a Representative Cyclic RGD Peptide (Cilengitide) with Integrin αvβ3
| Peptide Moiety | Interacting Integrin Domain/Residue | Type of Interaction | Consequence |
| Arginine (Arg) Side Chain | β-propeller domain (e.g., Asp218, Asp150) | Bidentate Salt Bridge | Anchors the ligand into a narrow groove on the α-subunit. nih.gov |
| Aspartate (Asp) Side Chain | βA domain (MIDAS) | Metal Ion Coordination, Hydrogen Bonding | Stabilizes the ligand in the binding pocket and directly engages the MIDAS motif, crucial for ligand recognition. nih.gov |
| Glycine (Gly) | Interface between α and β subunits | Hydrophobic Interactions | Contributes to the overall binding affinity and proper positioning of the RGD motif. nih.gov |
| Cyclic Peptide Backbone | N/A | Conformational Rigidity | Pre-organizes the Arg and Asp side chains in an optimal orientation for high-affinity binding, enhancing selectivity compared to linear peptides. nih.govnih.gov |
Biological Mechanisms of Action of Cyclo Arg Gly Asp Dphe Nmeval
Modulation of Cellular Adhesion and Migration
Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) exerts profound effects on the fundamental cellular processes of adhesion and migration, primarily through its interaction with integrin receptors. Integrins are a family of transmembrane proteins that mediate the attachment of cells to the extracellular matrix (ECM) and to other cells, and they play a crucial role in cell signaling.
Inhibition of Cell Attachment to Extracellular Matrix Components
A primary mechanism of action for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is its potent inhibition of cell adhesion to various components of the extracellular matrix. This inhibitory effect is particularly pronounced in its interaction with vitronectin and laminin (B1169045) substrates. The Arg-Gly-Asp (RGD) sequence within the cyclic peptide mimics the natural binding motif of many ECM proteins, allowing it to competitively bind to integrin receptors, most notably αvβ3.
Research has demonstrated that the cyclic nature of this peptide significantly enhances its inhibitory capacity compared to its linear counterparts. Studies have shown that cyclic RGD peptides can be 20- to over 100-fold more effective at inhibiting cell adhesion to vitronectin and laminin fragment P1. This enhanced activity is attributed to the constrained conformation of the cyclic structure, which presents the RGD sequence in an optimal orientation for high-affinity binding to the integrin receptor.
The inhibitory concentrations (IC₅₀) for similar cyclic RGD peptides in preventing the binding of αvβ3 integrin to its substrates are in the low nanomolar range, highlighting the potency of this class of compounds.
Table 1: Inhibitory Activity of Cyclic RGD Peptides on Cell Adhesion
| Target | Inhibitory Effect | Reference Compound(s) |
| Cell adhesion to Vitronectin | 20- to 100-fold more potent inhibition compared to linear RGD peptides. | Linear GRGDS |
| Cell adhesion to Laminin P1 | 20- to 100-fold more potent inhibition compared to linear RGD peptides. | Linear GRGDS |
| αvβ3 Integrin Binding | IC₅₀ values in the range of 7–40 nM. | Various cyclic RGD peptides |
Disruption of Cell Migration and Invasion Pathways
By effectively blocking the interaction between cells and the extracellular matrix, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) disrupts the signaling pathways that govern cell migration and invasion. Cell migration is a complex process that requires the dynamic formation and disassembly of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the ECM through integrins.
This cyclic peptide has been shown to disrupt the adhesion and migration of tumor cells from the matrix. medchemexpress.com One of the key mechanisms underlying this effect is the inhibition of the redistribution of c-Src, a non-receptor tyrosine kinase, into focal adhesions. sigmaaldrich.com This disruption leads to impaired activation of the Mitogen-Activated Protein (MAP) Kinase pathway, a critical signaling cascade involved in cell migration and invasion. sigmaaldrich.com By interfering with these signaling events, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can effectively impede the migratory and invasive capabilities of cells, a property of significant interest in cancer research.
Regulation of Cell Proliferation and Survival
Beyond its influence on cell adhesion and migration, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) also demonstrates regulatory effects on cell proliferation and survival. These effects are closely linked to its ability to interfere with integrin-mediated signaling, which is essential for the survival of many cell types, a phenomenon known as anchorage-dependent survival.
In the context of acute myeloid leukemia (AML), treatment with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has been observed to influence the cell cycle of leukemia cells. Specifically, it has been shown to decrease the proportion of cells in the G0/G1 phase and increase the proportion in the S phase. medchemexpress.com This alteration of the cell cycle can render the cancer cells more susceptible to cell cycle-dependent chemotherapeutic agents.
Furthermore, this cyclic peptide has been reported to increase the rates of apoptosis, or programmed cell death, in leukemia cells. medchemexpress.com By disrupting the protective interactions between leukemia cells and the bone marrow microenvironment, the compound can induce the cells to enter the apoptotic pathway. This pro-apoptotic activity underscores its potential as a modulator of cell survival.
Anti-Angiogenic Activity in in vitro Models
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The compound cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has demonstrated notable anti-angiogenic properties in various in vitro models, primarily by targeting endothelial cells, the primary cell type involved in angiogenesis.
Inhibition of Endothelial Cell Proliferation and Tube Formation
The proliferation of endothelial cells is a fundamental step in the angiogenic process. By targeting the αvβ3 integrin, which is highly expressed on activated endothelial cells, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can inhibit their proliferation. This inhibition disrupts the expansion of the endothelial cell population necessary for the formation of new blood vessels.
Disruption of Endothelial Cell Migration and Sprouting
The migration and sprouting of endothelial cells are essential for the extension and branching of new blood vessels. Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) interferes with these processes by blocking the interaction of endothelial cells with the surrounding extracellular matrix. This blockade prevents the directional migration of endothelial cells towards angiogenic stimuli.
Impact on Intracellular Signaling Cascades
By blocking the interaction of integrins with their extracellular matrix (ECM) ligands, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) disrupts critical downstream signaling pathways that regulate cell survival, proliferation, and migration. nih.goviiarjournals.org
FAK/SRC/AKT Pathway Modulation
A primary mechanism of action for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the inhibition of the Focal Adhesion Kinase (FAK)/Src family kinases (SRC)/Protein Kinase B (AKT) signaling cascade. iiarjournals.orgnih.gov Integrin ligation with the ECM normally activates FAK, a non-receptor tyrosine kinase, which in turn activates SRC and subsequently the PI3K/AKT pathway. This pathway is fundamental for cell survival and proliferation.
In various cancer cell lines, including glioma and melanoma, treatment with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) leads to a significant reduction in the phosphorylation of FAK, SRC, and AKT. nih.govtandfonline.com This dephosphorylation indicates a decrease in their activity. For instance, in glioma cells, inhibition of FAK phosphorylation can be observed as early as 30 minutes after treatment. nih.gov Similarly, in melanoma cells, the compound has been shown to negatively regulate the PI3K-AKT pathway by decreasing the phosphorylation of AKT and mTOR. tandfonline.com This disruption of the FAK/SRC/AKT pathway ultimately contributes to the induction of apoptosis in target cells. nih.gov
Crosstalk with Other Signaling Networks
The signaling pathways influenced by cyclo-(Arg-Gly-Asp-DPhe-NMeVal) are not isolated. There is significant crosstalk with other signaling networks, which can vary depending on the cell type and context.
In melanoma cells, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has been found to decrease the expression of Programmed Death-Ligand 1 (PD-L1) by reducing the phosphorylation of STAT3. nih.gov This suggests an interplay between integrin signaling and the STAT3 pathway, which is a key regulator of immune responses.
Furthermore, in some instances, the compound can affect the MAPK signaling pathway. While some studies show a decrease in Erk phosphorylation at higher concentrations, this effect might be due to pathway crosstalk rather than direct inhibition of the VEGFR-2/KDR pathway in endothelial cells. nih.gov In melanoma cells, the Ras and Hippo signaling pathways were also found to be enriched following treatment, indicating a broader impact on cellular signaling. tandfonline.com
Mechanisms of Apoptosis Induction in Target Cells (e.g., Endothelial Cells)
A key consequence of treatment with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the induction of apoptosis, or programmed cell death, in target cells, particularly activated endothelial cells and various cancer cells. nih.govnih.gov The primary mechanism is the disruption of cell-matrix interactions, leading to a form of apoptosis known as anoikis. nih.gov
By blocking integrins, the compound causes cells to detach from the ECM. nih.gov This detachment triggers a cascade of events leading to apoptosis. In endothelial and glioma cells, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has been shown to induce cellular detachment and subsequent apoptosis. nih.gov Studies have also demonstrated that the compound can directly activate caspase-8, an initiator caspase in the extrinsic apoptosis pathway. nih.gov
The induction of apoptosis is often dose-dependent. For example, in breast cancer cell lines, treatment with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) resulted in a dose-dependent increase in apoptosis in several cell lines. researchgate.net In some glioma cell lines, the compound has also been shown to induce autophagy-mediated cell death, which is followed by apoptosis. nih.gov
Role in Modulating the Tumor Microenvironment and Immune Cell Interactions
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the ECM that plays a critical role in tumor progression and response to therapy. nih.gov Cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can influence the TME in several ways.
By targeting integrins on endothelial cells, the compound exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth. nih.goviiarjournals.org This can lead to increased hypoxia within the tumor. iiarjournals.org
Furthermore, recent studies have highlighted the immunomodulatory effects of cyclo-(Arg-Gly-Asp-DPhe-NMeVal). As mentioned earlier, it can decrease the expression of PD-L1 on melanoma cells. tandfonline.comnih.gov PD-L1 on tumor cells interacts with PD-1 on immune cells, leading to the suppression of the anti-tumor immune response. By reducing PD-L1 expression, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy. tandfonline.comnih.govtandfonline.com This combination has been shown to reduce tumor growth and extend survival in a murine melanoma model. tandfonline.comnih.gov The compound also positively regulates antitumor immune responses. nih.gov
Functional Studies in Various in vitro and ex vivo Disease Models (e.g., cancer cell lines, endothelial cell cultures, organoids)
The biological effects of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) have been extensively studied in a variety of in vitro and ex vivo models, providing a strong preclinical rationale for its investigation in clinical trials.
| Model System | Key Findings | Reference |
| Endothelial Cell Cultures (HUVECs, HMEC-1) | Inhibited proliferation, induced apoptosis, and disrupted tube formation. | nih.gov |
| Glioma Cell Lines (G28, G44, U87, SF763) | Induced cellular detachment, inhibited proliferation, and induced apoptosis and autophagy. | iiarjournals.orgnih.govnih.gov |
| Melanoma Cell Lines (B16, A375) | Inhibited cell viability, induced apoptosis, and decreased PD-L1 expression. | tandfonline.comnih.gov |
| Breast Cancer Cell Lines (T-47D, MCF-7, MDA-MB-231) | Induced cell detachment, reduced proliferation, and induced apoptosis. | researchgate.netnih.govosti.gov |
| Acute Myeloid Leukemia Cells | Disrupted adhesion and migration, increasing sensitivity to chemotherapy. | medchemexpress.com |
| Osteosarcoma and M21 Melanoma Cell Lines | Showed specific uptake in integrin αvβ3-positive tumors. | nih.gov |
These studies have consistently demonstrated the compound's ability to inhibit key processes involved in cancer progression across a range of tumor types. For instance, in glioma cell lines, it has been shown to have additive effects when combined with temozolomide (B1682018) and radiation. oup.com In breast cancer models, it has been shown to enhance the response to radiation therapy. nih.govosti.gov
The table below provides a summary of the effects observed in different cell lines:
| Cell Line | Cancer Type | Effect of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) |
| HMEC-1 | Endothelial | Decreased proliferation, induced apoptosis |
| G28, G44 | Glioma | Inhibited proliferation, induced apoptosis |
| B16, A375 | Melanoma | Inhibited cell viability, induced apoptosis, decreased PD-L1 |
| T-47D, MCF-7 | Breast Cancer | Induced apoptosis |
| MDA-MB-231 | Breast Cancer | Moderate induction of apoptosis and cell death |
| MDA-MB-468 | Breast Cancer | No significant response |
Structure Activity Relationship Sar and Rational Design of Analogs
Significance of Cyclic Conformation for Biological Activity and Receptor Selectivity
The cyclization of peptides containing the Arg-Gly-Asp (RGD) sequence is a well-established strategy to enhance biological activity and receptor selectivity. nih.gov Compared to their linear counterparts, cyclic RGD peptides exhibit significantly improved inhibitory potency against specific integrin receptors. nih.govnih.gov This enhancement is largely attributed to the reduction in conformational flexibility, which pre-organizes the peptide into a bioactive conformation that is more favorable for receptor binding. nih.govcapes.gov.br
For instance, cyclic Arg-Gly-Asp-Phe-Val peptides have demonstrated a 20- to over 100-fold increase in inhibitory activity for cell adhesion to vitronectin and laminin (B1169045) fragment P1 when compared to linear versions. nih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that potent cyclic RGD peptides often adopt a conformation characterized by an all-trans arrangement with a beta II' and a gamma turn. nih.gov These specific turn structures properly orient the crucial Arg and Asp side chains, which are essential for interacting with the binding pocket of integrin receptors. The constrained cyclic structure limits the number of available conformations, thereby reducing the entropic penalty upon binding and leading to higher affinity. Subtle conformational differences between various cyclic analogs can also contribute to their selectivity for different integrin subtypes. nih.gov
Contribution of D-Amino Acids (D-Phe) and N-Methylation (NMeVal) to Peptide Stability and Conformational Preferences
The incorporation of non-proteinogenic amino acids, such as D-amino acids and N-methylated residues, is a key strategy in the design of peptidomimetics with improved pharmacological properties.
The inclusion of a D-amino acid, like D-Phenylalanine (D-Phe), can significantly influence the peptide's secondary structure and stability. nih.gov D-amino acids are known to induce turn structures, which can be crucial for achieving the desired bioactive conformation in a cyclic peptide. rsc.org Specifically, the presence of a D-amino acid can stabilize β-turn conformations, which are often found in biologically active cyclic peptides. nih.govrsc.org Furthermore, peptides containing D-amino acids are more resistant to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds between L-amino acids. lifetein.com This increased enzymatic stability enhances the in vivo half-life of the peptide.
Systematic Modification of Amino Acid Residues and Linkers
The systematic modification of the constituent amino acids and the linking scaffolds is a cornerstone of SAR studies to fine-tune the binding affinity and functional activity of RGD peptides.
Comprehensive Alanine (B10760859) Scanning and Other Substitutions
Impact of Side Chain Modifications on Binding and Functional Activity
Modifying the side chains of the amino acids in cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can have a profound impact on its binding affinity and functional activity. The guanidinium (B1211019) group of Arginine and the carboxylate group of Aspartic acid are the primary pharmacophoric elements responsible for the interaction with integrin receptors. Modifications to these groups generally lead to a significant loss of activity.
However, modifications to the other residues, such as D-Phe and NMeVal, can be used to optimize the peptide's properties. For example, altering the aromaticity or steric bulk of the D-Phe side chain could influence hydrophobic interactions with the receptor. Similarly, changes to the N-methylated Valine could further refine the peptide's conformational stability and pharmacokinetic profile. The goal of such modifications is to enhance affinity for a specific integrin subtype while minimizing binding to others, thereby improving the therapeutic index.
Development of Peptidomimetics and Non-Peptide Scaffolds
To overcome some of the inherent limitations of peptides, such as poor oral bioavailability and potential immunogenicity, researchers have focused on developing peptidomimetics and non-peptide scaffolds that mimic the bioactive conformation of the RGD motif. nih.gov
Incorporation of Constraining Moieties (e.g., bicyclic lactam, 4-aminoproline, cis-β-ACPC)
The incorporation of rigid, constraining moieties is a powerful strategy to create potent and selective RGD peptidomimetics. These scaffolds serve to lock the crucial Arg and Asp side chains in the precise spatial orientation required for high-affinity receptor binding.
Bicyclic Lactams: The use of aza-bicycloalkane scaffolds to constrain the RGD sequence has been explored. These rigid structures can effectively mimic the β-turn conformation found in active cyclic RGD peptides, leading to high-affinity binders. nih.gov
4-Aminoproline and cis-β-ACPC: While specific examples incorporating 4-aminoproline or cis-β-aminocyclopentanecarboxylic acid (cis-β-ACPC) directly into an analog of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) are not detailed in the provided search results, these and similar constrained amino acids are well-known tools in peptidomimetic design. They can be used to introduce specific turns and rigidify the peptide backbone, thereby enhancing both stability and receptor selectivity.
The overarching goal of these approaches is to create smaller, more drug-like molecules that retain the potent and selective integrin-binding properties of the parent peptide, cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
Design of Hybrid Compounds with Enhanced Properties
The development of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) itself is a prime example of enhancing properties through strategic chemical modification. The parent compound, cyclo-(Arg-Gly-Asp-D-Phe-Val), already showed promise as an inhibitor of αvβ3 integrin. However, the introduction of a methyl group onto the amide nitrogen of the valine residue marked a significant leap forward in both potency and selectivity. nih.govacs.org This N-methylation was not a random alteration but a calculated move to improve the molecule's pharmacological profile.
N-methylation is a key strategy in medicinal chemistry to overcome some of the inherent limitations of peptide-based drugs. nih.govnih.gov This modification can increase resistance to enzymatic degradation by proteases, thereby enhancing metabolic stability and prolonging the compound's half-life in a biological system. nih.gov Furthermore, the N-methyl group can induce a more rigid and defined conformation of the peptide backbone, which can lead to a more favorable interaction with the target receptor. nih.govrsc.org
In the case of cyclo-(Arg-Gly-Asp-DPhe-NMeVal), the N-methylation of the valine residue was found to dramatically increase its inhibitory activity against the αvβ3 integrin. nih.govacs.org This enhancement is attributed to the subtle yet critical conformational changes induced by the methyl group, which locks the peptide into a bioactive conformation that presents the crucial Arg-Gly-Asp (RGD) sequence in an optimal orientation for binding to the integrin. nih.govnih.gov
The success of this N-methylation strategy has spurred further research into other modifications. For instance, to better understand the role of the valine N-methyl group, researchers have designed and synthesized novel analogs where the D-Phe-Val dipeptide unit is replaced with alkene dipeptide isosteres. researchgate.netnih.gov These isosteres, which mimic the geometry of the peptide bond but have different electronic and conformational properties, provide valuable insights into the structural requirements for high-affinity binding.
The table below summarizes the impact of N-methylation on the activity of the parent compound.
| Compound | Modification | αvβ3 Integrin IC50 (nM) | αIIbβ3 Integrin IC50 (nM) | Selectivity (αIIbβ3/αvβ3) |
| cyclo-(Arg-Gly-Asp-D-Phe-Val) | - | 4.9 | >1000 | >204 |
| cyclo-(Arg-Gly-Asp-DPhe-NMeVal) | N-methylation of Valine | 0.58 | 890 | ~1534 |
This table presents hypothetical data for illustrative purposes based on published findings. acs.org
Pharmacophore Modeling and Ligand-Based Drug Design
The development of highly active compounds like cyclo-(Arg-Gly-Asp-DPhe-NMeVal) provides a rich dataset for computational approaches such as pharmacophore modeling and ligand-based drug design. researchgate.netnih.gov These methods are invaluable when the three-dimensional structure of the target receptor is not fully known or to understand the key chemical features responsible for biological activity. researchgate.net
A pharmacophore model for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) would define the essential spatial arrangement of chemical features required for potent αvβ3 integrin antagonism. The key elements of this pharmacophore are derived from the structure of the molecule itself and its known interactions with the integrin binding site.
The essential pharmacophoric features of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) include:
A cationic group: The guanidinium group of the arginine (Arg) residue, which engages in a critical salt bridge interaction with an acidic residue in the integrin binding pocket.
A carboxylate group: The aspartic acid (Asp) side chain, which coordinates with a divalent cation (like Mn2+ or Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the integrin.
Hydrophobic features: The D-phenylalanine (DPhe) and the N-methyl-valine (NMeVal) residues contribute to hydrophobic interactions within the binding site, enhancing affinity and selectivity. The N-methyl group itself can be considered a key hydrophobic feature that contributes to the improved activity. mdpi.com
A specific 3D arrangement: The cyclic nature of the peptide and the conformational constraints imposed by the D-amino acid and the N-methylation precisely position these pharmacophoric elements in a three-dimensional arrangement that is optimal for high-affinity binding to αvβ3. nih.govnih.gov
Ligand-based drug design utilizes these pharmacophore models to search for new molecules with similar features in chemical databases or to guide the design of novel analogs. nih.govnih.gov By understanding the structure-activity relationships gleaned from compounds like cyclo-(Arg-Gly-Asp-DPhe-NMeVal), medicinal chemists can rationally design new molecules with potentially improved properties, such as enhanced selectivity for different integrin subtypes or better pharmacokinetic profiles. For example, knowing the importance of the hydrophobic pocket occupied by the D-Phe and NMeVal residues allows for the exploration of other non-natural amino acids or hydrophobic moieties at these positions to further optimize binding. mdpi.com
The table below outlines the key pharmacophoric features of cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
| Pharmacophoric Feature | Corresponding Amino Acid/Group | Role in Binding |
| Cationic Center | Arginine (Guanidinium group) | Forms salt bridge with integrin |
| Anionic Center | Aspartic Acid (Carboxylate group) | Coordinates with metal ion in MIDAS |
| Hydrophobic Aromatic | D-Phenylalanine | Hydrophobic interaction |
| Hydrophobic Aliphatic | N-Methyl-Valine | Hydrophobic interaction and conformational rigidity |
| Hydrogen Bond Acceptors/Donors | Peptide Backbone | Maintain bioactive conformation |
Preclinical Therapeutic Applications and Efficacy Studies
Antitumor Efficacy in Diverse in vivo Animal Models
Initial preclinical investigations with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) revealed its activity as a single agent in inhibiting tumor growth in various animal xenograft models. nih.gov These foundational studies have spurred further research into its effectiveness against specific, aggressive cancers.
Orthotopic Glioblastoma Models
In preclinical studies using orthotopic glioblastoma (GBM) models, which involve implanting cancer cells into the brain to closely mimic human disease, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has shown efficacy. nih.gov The compound's antitumor activity in these models is linked to its ability to inhibit integrins that are widely expressed in GBM and its associated vasculature, mediating cell survival, migration, and angiogenesis. nih.gov Studies have demonstrated that the compound can suppress the growth of human GBM cells in animal models by inhibiting the formation of blood vessels. nih.gov In one study utilizing an invasive glioma model (J3T-1), treatment with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) led to a significant increase in median survival from 31.8 days in the control group to 57.5 days in the treated group. nih.gov This effect was attributed to a decrease in the diameter of tumor vessel clusters. nih.gov Another study noted that the compound's efficacy was observed in orthotopic (intracranial) models but not in subcutaneous animal models, highlighting the importance of the tumor microenvironment. nih.gov
| Glioblastoma Model | Key Findings | Reference |
|---|---|---|
| Orthotopic (Intracranial) Human GBM Xenografts | Demonstrated single-agent antitumor activity. | nih.gov |
| J3T-1 Invasive Glioma Model (Rat) | Significantly increased median survival (57.5 vs. 31.8 days) by inhibiting angiogenesis. | nih.gov |
| Orthotopic vs. Subcutaneous Glioma Models | Showed efficacy in intracranial but not subcutaneous models, suggesting microenvironment importance. | nih.gov |
Melanoma and Breast Cancer Xenograft Models
The antitumor effects of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) have also been evaluated in melanoma and breast cancer models. Early preclinical studies confirmed its single-agent activity against melanoma xenografts. nih.gov In a hamster model bearing amelanotic melanoma, the compound was effective in preventing metastasis formation; 50% of treated animals remained free of lymph node metastases, whereas all control animals developed them. iiarjournals.org More recent research in a murine melanoma model showed that cyclo-(Arg-Gly-Asp-DPhe-NMeVal) could inhibit cell viability, induce apoptosis, and reduce the expression of PD-L1, an immune checkpoint protein. nih.govnih.gov
In the context of breast cancer, in vivo studies have shown that cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can inhibit the metastatic bone colonization by the MDA-MB-231 breast cancer cell line. nih.gov It has also been reported to decrease osteolysis and the volume of soft tissue tumor components in breast cancer metastasis in nude rats. nih.gov
| Cancer Model | Key Findings | Reference |
|---|---|---|
| Melanoma Xenografts | Demonstrated single-agent antitumor activity. | nih.gov |
| Amelanotic Hamster Melanoma (A-Mel-3) | Prevented lymph node metastasis in 50% of treated animals. | iiarjournals.org |
| B16 Murine Melanoma Model | Inhibited cell viability, induced apoptosis, and reduced PD-L1 expression. | nih.govnih.gov |
| MDA-MB-231 Breast Cancer (Bone Metastasis Model) | Inhibited metastatic bone colonization. | nih.gov |
| Breast Cancer Metastasis (Nude Rat) | Decreased osteolysis and soft tissue tumor volume. | nih.gov |
Head and Neck Cancer Models
Preclinical evaluation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) in head and neck squamous cell carcinoma (HNSCC) has primarily focused on its combination with other therapies, as its cytotoxic effects when used alone are minor. osti.gov While genetically engineered mouse models (GEMMs) for HNSCC exist and are crucial for studying disease mechanisms, specific in vivo efficacy data for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) as a monotherapy in these models is less detailed in the provided results. nih.gov The research emphasis in HNSCC has been on the synergistic potential of the compound. osti.govuni-kiel.de
Validation of Anti-Angiogenic Effects in in vivo Systems
A primary mechanism of action for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.goviiarjournals.org This effect is achieved by targeting αvβ3 and αvβ5 integrins on proliferating endothelial cells. nih.govnih.gov In vivo studies have consistently validated these anti-angiogenic properties.
In a study using a human colon cancer cell line (DLD-1) inoculated in mice, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) significantly decreased the intratumoral microvessel density (MVD). nih.gov Similarly, in an orthotopic glioma model, the compound was highly effective in suppressing blood vessel growth. nih.gov The anti-angiogenic effect is thought to occur by preventing the migration and adhesion of endothelial cells, a critical step in the formation of new blood vessels. nih.gov By inhibiting the interaction between integrins and the extracellular matrix, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can induce apoptosis in growing endothelial cells. nih.gov
Evaluation of Synergistic Effects with Established Preclinical Therapies
A significant body of preclinical research has focused on the ability of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) to enhance the efficacy of standard cancer treatments like radiotherapy and chemotherapy. nih.govnih.gov
In glioblastoma models, the compound has been shown to augment the antitumor activity of radiation therapy. nih.govnih.gov The combination of an integrin antagonist and radiation resulted in a significant delay of tumor growth in glioblastoma xenografts compared to either treatment alone. nih.gov This synergistic effect is also observed with chemotherapy. nih.gov For instance, combining cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with temozolomide (B1682018) demonstrated an additive effect on inhibiting proliferation and inducing apoptosis in glioma cells. iiarjournals.org
Similar synergistic outcomes have been reported in other cancer types. In breast cancer xenograft models, combining cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with radioimmunotherapy (RIT) significantly increased treatment efficacy and apoptosis compared to either agent used alone. aacrjournals.org Specifically, the cure rate for mice receiving a high dose of RIT increased from 15% to 53% when combined with the compound. aacrjournals.org In head and neck cancer cell lines, combining the compound with cisplatin (B142131) resulted in synergistic growth inhibition, and an additive effect was seen with irradiation. osti.gov Furthermore, in a murine melanoma model, combining cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with anti-PD1 immunotherapy reduced tumor growth and extended survival. nih.govnih.gov
| Cancer Model | Combination Therapy | Key Synergistic Finding | Reference |
|---|---|---|---|
| Glioblastoma Xenografts | Radiotherapy | Significant delay in tumor growth compared to individual treatments. | nih.gov |
| Glioblastoma Models | Chemotherapy (Temozolomide) | Augmented therapeutic benefit and additive effects on apoptosis. | nih.goviiarjournals.org |
| Breast Cancer Xenografts | Radioimmunotherapy (RIT) | Increased cure rate from 15% (RIT alone) to 53% (combination). | aacrjournals.org |
| Head and Neck Cancer Cell Lines | Chemotherapy (Cisplatin) | Synergistic growth inhibition. | osti.gov |
| Murine Melanoma Model | Immunotherapy (anti-PD1) | Reduced tumor growth and extended survival. | nih.gov |
Strategies for Enhanced in vivo Delivery and Target Engagement
Despite promising preclinical activity, the clinical translation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has faced challenges, including rapid blood clearance and poor penetration of the blood-brain barrier. nih.gov To overcome these limitations, various strategies for enhanced in vivo delivery are being explored, with a focus on nanotechnology.
One approach involves encapsulating the compound into nanoparticles. A study using gelatin and Poloxamer 188-grafted heparin copolymer to create nanoparticles (CGT-NP) demonstrated significant benefits in a rat GBM model. nih.gov This formulation increased the tumor concentration of the compound by over three-fold, prolonged tumor retention, and significantly reduced renal clearance compared to the free drug. nih.gov This enhanced delivery translated into a notable survival benefit, extending the median survival from approximately 30 days in the free drug group to about 80 days in the nanoparticle-treated group. nih.gov
Another strategy utilizes ultrasmall gold nanoparticles (usGNPs) functionalized with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) analogues. researchgate.netmdpi.com These targeted nanoparticles have shown increased cellular uptake and cytotoxicity in cells expressing the αVβ3 integrin. mdpi.com Such nanocarrier systems offer a promising platform for improving the delivery and efficacy of cytotoxic payloads by actively targeting tumor cells. mdpi.commdpi.com These advanced delivery systems aim to improve the pharmacokinetic profile and ensure that the therapeutic agent reaches its target in sufficient concentrations to exert its antitumor effects. nih.govnih.gov
Conjugation to Nanoparticle Systems
The therapeutic potential of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) has been significantly enhanced through its conjugation with various nanoparticle systems. These nanoformulations are designed to improve the pharmacokinetic profile, increase tumor accumulation, and facilitate targeted delivery of the peptide.
One notable preclinical study focused on the development of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) nanoparticles (CGT-NP) for the treatment of malignant gliomas, such as glioblastoma (GBM). In this research, nanoparticles were prepared using gelatin and a Poloxamer 188-grafted heparin copolymer. nih.gov This formulation demonstrated significant cytotoxic and apoptotic effects on C6 glioblastoma cells in vitro. nih.gov The gelatin-based nanoparticle serves as a biodegradable matrix, while the heparin-poloxamer copolymer provides a hydrophilic shell that can improve stability and circulation time.
Another approach has involved the use of self-assembling peptide nanoparticles. While a study specifically using cyclo-(Arg-Gly-Asp-DPhe-NMeVal) in this context is not detailed, closely related cyclic RGD peptides like cyclo(Arg-Gly-Asp-d-Phe-Lys) have been used to create biodegradable, tumor-targeted nanoparticles for the delivery of siRNA. dovepress.com These systems self-assemble into well-defined nanostructures that can effectively encapsulate and protect the therapeutic payload, while the RGD peptide on the surface directs them to integrin-expressing tumor cells. dovepress.com
The table below summarizes key findings from a preclinical study on cyclo-(Arg-Gly-Asp-DPhe-NMeVal) nanoparticles for glioma therapy.
| Nanoparticle Formulation | Cell Line | Key In Vitro Findings | Animal Model | Key In Vivo Findings | Reference |
| Gelatin and Poloxamer 188-grafted heparin copolymer | C6 Glioma Cells | Significant apoptotic and cytotoxic effects. | Rat GBM Model | Over 3-fold increase in tumor drug concentration and prolonged retention compared to free drug. nih.gov | nih.gov |
Development of Targeted Delivery Platforms
The development of targeted delivery platforms for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) aims to overcome biological barriers, such as the blood-brain barrier (BBB), and to concentrate the therapeutic agent at the tumor site, thereby increasing efficacy and reducing systemic exposure.
A significant challenge in treating brain tumors like glioblastoma is the limited penetration of therapeutic agents across the BBB. To address this, a multi-stage strategy combining cyclo-(Arg-Gly-Asp-DPhe-NMeVal) nanotherapy with ultrasound-targeted microbubble destruction (UTMD) has been investigated. nih.gov In this preclinical model, the systemic administration of CGT-NP followed by the application of focused ultrasound to the tumor site, in the presence of microbubbles, transiently increases the permeability of the BBB. This enhanced delivery mechanism resulted in a substantial increase in the concentration of the drug within the tumor. nih.gov
The efficacy of this targeted delivery platform was demonstrated in a rat glioblastoma model, where the combination of CGT-NP and UTMD led to a significant extension of median survival time from less than 20 days in control groups to approximately 80 days in the treated group. nih.gov This highlights the potential of physically-assisted delivery platforms to augment the therapeutic window of cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
Furthermore, the inherent targeting capability of the cyclo-(Arg-Gly-Asp-DPhe-NMeVal) peptide itself is a cornerstone of these platforms. By binding to αvβ3 and αvβ5 integrins, which are overexpressed on glioma cells and tumor neovasculature, the nanoparticles are naturally directed to the site of disease. nih.gov This receptor-mediated targeting is a key feature of the delivery platform's design.
Identification and Validation of Preclinical Biomarkers for Efficacy Prediction (e.g., integrin expression levels in tumor models)
The successful application of targeted therapies relies on the identification and validation of predictive biomarkers to select patient populations most likely to respond. For cyclo-(Arg-Gly-Asp-DPhe-NMeVal), the expression levels of its molecular targets, primarily integrin αvβ3, have been established as a key preclinical biomarker for predicting therapeutic efficacy.
Integrin αvβ3 is highly expressed on activated endothelial cells within the tumor neovasculature and on various tumor cells themselves, while its expression is low in resting endothelial cells and most normal tissues. nih.gov This differential expression provides a therapeutic window and makes it an attractive target for cancer therapy. Preclinical studies have consistently shown a correlation between the level of αvβ3 integrin expression in tumor models and the efficacy of RGD-based therapies.
For instance, in preclinical xenograft models, tumors with high expression of integrin αvβ3, such as C6 gliomas, have shown significant uptake of radiolabeled RGD peptides. nih.gov PET imaging studies using peptides like [68Ga]Ga-DOTA-c(RGDfK) have been used to non-invasively quantify integrin αvβ3 expression levels in vivo, demonstrating the potential to differentiate between tumors with high and low target expression. nih.gov This imaging approach can serve as a surrogate marker for angiogenic activity and can potentially predict the response to anti-angiogenic therapies targeting this pathway.
The table below details the relationship between integrin expression and the uptake of a targeting agent in different preclinical tumor models.
| Tumor Model | Integrin αvβ3 Expression Level | Uptake of Targeting Agent | Implication for Efficacy Prediction | Reference |
| C6 Glioma | Intense | High | High likelihood of response to αvβ3-targeted therapy. | nih.gov |
| MIA PaCa-2 (Pancreatic Cancer) | Low | Low | Lower likelihood of response to αvβ3-targeted therapy. | nih.gov |
Advanced Research Techniques and Methodologies for Studying Cyclo Arg Gly Asp Dphe Nmeval
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches are indispensable for understanding the molecular basis of Cilengitide's high affinity and selectivity for specific integrin subtypes. These methods provide a virtual microscope to examine interactions that are often difficult to capture through experimental means alone.
de novo Ligand Design and Virtual Screening
The discovery of Cilengitide was not a result of de novo design in the sense of creating a molecule from scratch. Instead, it emerged from a strategy known as "spatial screening." nih.gov This approach began with the known Arg-Gly-Asp (RGD) tripeptide sequence, which is the recognition motif for many integrins. nih.gov Researchers synthesized libraries of cyclic penta- and hexapeptides, systematically varying the amino acids flanking the RGD motif and their stereochemistry. This systematic exploration of conformational space led to the identification of cyclo-(Arg-Gly-Asp-DPhe-Val), which exhibited a 100- to 1000-fold increase in activity over linear peptides. nih.gov Further optimization, including the N-methylation of the valine residue to produce cyclo-(Arg-Gly-Asp-DPhe-NMeVal) (Cilengitide), was performed to enhance stability and refine its binding profile. This strategy highlights how computational principles of conformational constraint can guide the rational design of highly active peptidomimetics.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Cilengitide, docking studies have been instrumental in elucidating its binding mode within the RGD-binding pocket of αv and β integrin subunits. acs.orgresearchgate.net
Table 1: Key Molecular Interactions of Cilengitide with Integrin Receptors from Docking Studies
| Cilengitide Residue | Interacting Integrin Residue/Component | Type of Interaction | Reference |
| Arginine (Arg) | Asp218 of αv subunit | Bidentate Salt Bridge | nih.gov |
| Arginine (Arg) | Asp150 of αv subunit | Salt Bridge | nih.gov |
| Aspartate (Asp) | Metal Ion (Mn²⁺/Mg²⁺) at MIDAS of β subunit | Ionic Coordination | nih.govacs.org |
Conformational Sampling and Free Energy Calculations
The three-dimensional shape, or conformation, of Cilengitide is critical to its biological activity. Molecular Dynamics (MD) simulations, a powerful form of conformational sampling, have been used to investigate its structure and dynamics in solution and when bound to its receptor. nih.govacs.orgyoutube.com
MD simulations combined with NMR spectroscopy revealed that the inclusion of a D-amino acid (DPhe) and an N-methylated amino acid (NMeVal) forces the peptide backbone into a highly stable βII'/γ turn conformation. nih.gov This structure pre-organizes the RGD motif into an extended arrangement that is optimal for fitting into the integrin binding site, reducing the entropic penalty of binding and thus increasing affinity. researchgate.net MD simulations predict that upon binding to αvβ3 and αvβ5 integrins, Cilengitide maintains a compact conformation. acs.org In contrast, simulations with the αvβ6 integrin, for which Cilengitide has a lower affinity, show a more fluctuating and less stable interaction, helping to explain its selectivity profile at a dynamic level. acs.org
in silico Prediction of Binding Modes and Affinities
The combination of docking and MD simulations allows for robust in silico prediction of both binding modes and relative affinities. Docking provides an initial, static snapshot of the interaction, which is then refined by MD simulations that account for the dynamic nature of both the peptide and the protein in a simulated physiological environment. acs.org
These computational predictions align well with experimental findings. For instance, in silico models correctly predict the essential RGD binding pattern and rationalize why modifications outside this core sequence, such as in Cilengitide, can fine-tune selectivity for different integrin subtypes like αvβ3 and αvβ5 over αvβ6. acs.org By calculating interaction energies and analyzing the stability of key hydrogen bonds and salt bridges over time, these methods can rank different RGD analogs and guide the development of new inhibitors with improved or altered selectivity profiles. acs.org
Biophysical Techniques for Real-time Interaction Analysis (e.g., Microscale Thermophoresis)
While computational methods provide predictive models, biophysical techniques are essential for experimentally validating these predictions and quantifying binding events in real-time. Microscale Thermophoresis (MST) is a powerful, immobilization-free technology used to measure biomolecular interactions directly in solution. wikipedia.orgharvard.edumdpi.com
MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. nih.gov To study the Cilengitide-integrin interaction, the integrin protein would typically be fluorescently labeled (either intrinsically via tryptophan or extrinsically with a dye), while Cilengitide remains unlabeled. A constant concentration of the labeled integrin is mixed with a serial dilution of Cilengitide. harvard.edu When Cilengitide binds to the integrin, the complex's size, charge, and hydration shell change, leading to a detectable alteration in its thermophoretic movement compared to the unbound integrin. nih.gov By plotting this change against the varying concentrations of Cilengitide, a binding curve is generated from which the dissociation constant (Kd)—a precise measure of binding affinity—can be determined. wikipedia.org MST is particularly well-suited for analyzing protein-peptide interactions and can accommodate complex biological liquids, providing data in near-native conditions with very low sample consumption. harvard.edunih.gov
Advanced Imaging Modalities for in vivo Target Engagement and Distribution
To translate in vitro findings into a physiological context, advanced imaging modalities are used to non-invasively visualize target engagement, biodistribution, and pharmacodynamic effects of Cilengitide in living subjects. These techniques often involve radiolabeling the peptide or its analogs.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear imaging techniques that provide high-sensitivity, quantitative, three-dimensional images of biological processes. nih.govnih.gov RGD peptides, including analogs of Cilengitide, have been radiolabeled with positron-emitters like ¹⁸F (for PET) or gamma-emitters like ⁹⁹ᵐTc (for SPECT). nih.govnih.gov For example, [¹⁸F]Galacto-RGD, a tracer developed based on the c(RGDfV) scaffold, has been used in clinical trials to image αvβ3 expression in tumors. nih.govnih.gov Such imaging can confirm that the drug is reaching its target, assess the level of integrin expression (which may serve as a biomarker), and monitor the response to anti-integrin therapy. nih.govnih.gov
Whole-body autoradiography (WBA) is a preclinical technique that provides detailed information on drug distribution. In animal models administered [¹⁴C]-cilengitide, WBA has been used to create a qualitative map of where the compound accumulates over time. nih.gov These studies showed rapid distribution and that the highest concentrations of radioactivity were found in excretory organs like the kidneys and liver, consistent with its clearance profile. nih.gov
Table 2: Preclinical Biodistribution of [¹⁴C]-cilengitide in Mice
| Organ/Tissue | Concentration at 0.1h post-injection (% of dose/g) | Concentration at 24h post-injection (% of dose/g) | Reference |
| Blood | High (not specified) | Low (not specified) | nih.gov |
| Kidney | High (not specified) | Low (not specified) | nih.gov |
| Liver | High (not specified) | Low (not specified) | nih.gov |
| Brain | Low (not specified) | Very Low (not specified) | nih.gov |
Data adapted from in vivo studies in mice following intravenous administration. nih.gov
These imaging techniques are crucial for understanding the in vivo pharmacology of Cilengitide, confirming it engages with integrins on tumor and endothelial cells, and providing a potential method for patient selection in clinical trials. wikipedia.orgnih.gov
Development and Application of Radiolabeled Analogs for PET/SPECT Imaging
The development of radiolabeled analogs of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) and related RGD peptides has revolutionized the non-invasive imaging of integrin expression, particularly in the context of angiogenesis and cancer. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful nuclear medicine imaging techniques that allow for the visualization and quantification of physiological processes at the molecular level. nih.gov By labeling RGD peptides with positron-emitting (e.g., 18F, 68Ga) or gamma-emitting (e.g., 99mTc) radionuclides, researchers can track the biodistribution and target engagement of these compounds in vivo. nih.govnih.govthno.org
A variety of radiolabeled RGD derivatives have been developed and evaluated in both preclinical and clinical settings. nih.govelsevierpure.com These tracers have shown promise in the diagnosis and staging of various malignancies, including glioma, breast cancer, and lung cancer, as well as in non-malignant diseases characterized by angiogenesis, such as myocardial infarction and atherosclerosis. nih.gov
One of the most widely studied radionuclides for labeling RGD peptides is Gallium-68 (68Ga). nih.gov Its favorable nuclear properties, the convenience of a 68Ge/68Ga generator system, and its straightforward labeling chemistry make it an attractive choice for PET imaging. nih.gov Several chelators, such as DOTA, NOTA, and NODAGA, have been used to stably incorporate 68Ga into the RGD peptide structure. For instance, 68Ga-NODAGA-c(RGDyK) has demonstrated favorable kinetics for PET imaging of glioblastoma, offering higher tumor-to-normal brain ratios compared to the standard PET tracer 18F-FDG. nih.gov Similarly, dimeric RGD peptides like 68Ga-DOTA-RGD2 have been validated for visualizing angiogenesis in oral squamous cell carcinoma. frontiersin.org
Fluorine-18 (18F), with its longer half-life of approximately 110 minutes, allows for more complex radiosynthesis and imaging protocols. nih.gov Several 18F-labeled RGD analogs have been developed, including [18F]Galacto-RGD and the dimeric tracer [18F]Alfatide II. thno.orgfrontiersin.org Clinical studies have shown that these tracers can detect integrin-positive tumors with high sensitivity and specificity, providing valuable diagnostic information and offering a potential tool for monitoring response to anti-angiogenic therapies. thno.orgfrontiersin.org
For SPECT imaging, Technetium-99m (99mTc) is the most commonly used radionuclide due to its ideal gamma energy, ready availability from a 99mMo/99mTc generator, and cost-effectiveness. nih.govnih.gov A notable example is 99mTc-3PRGD2, a dimeric cyclic RGD peptide that has been extensively studied for imaging integrin αvβ3 expression. nih.gov Clinical studies have demonstrated its utility in the diagnosis of breast and lung cancers, and in predicting the response to certain cancer therapies. nih.gov
The table below summarizes key radiolabeled RGD analogs and their applications.
| Radiolabeled Analog | Radionuclide | Imaging Modality | Key Findings and Applications | Citation |
|---|---|---|---|---|
| 68Ga-NODAGA-c(RGDyK) | 68Ga | PET | Demonstrated higher tumor-to-normal brain ratios in glioblastoma models compared to 18F-FDG. | nih.gov |
| 68Ga-DOTA-RGD2 | 68Ga | PET | Validated for visualizing angiogenesis in patients with oral squamous cell carcinoma. | frontiersin.org |
| [18F]Galacto-RGD | 18F | PET | The first RGD PET tracer tested in humans, showing utility in imaging integrin expression. | thno.orgnih.gov |
| [18F]Alfatide II | 18F | PET | Showed higher detection rates for bone metastases in breast cancer patients compared to 18F-FDG PET. | frontiersin.org |
| 99mTc-3PRGD2 | 99mTc | SPECT | A sensitive tool for detecting lung cancer and monitoring therapy response in breast and lung cancer. | nih.gov |
| 99mTc-HYNIC-iRGD | 99mTc | SPECT | Showed obvious tumor accumulation and favorable biodistribution in a triple-negative breast cancer mouse model. | frontiersin.org |
Fluorescently Labeled Analogs for Optical Imaging
Optical imaging, utilizing fluorescently labeled probes, offers a complementary approach to radionuclide-based imaging, providing high spatial resolution for preclinical research and potential for intraoperative guidance. Fluorescently labeled analogs of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) and other RGD peptides have been developed to visualize integrin expression in cell culture and in living animals. nih.govacs.orgnih.gov
Near-infrared (NIR) fluorescence imaging is particularly advantageous for in vivo studies due to the reduced light absorption and scattering by tissues in the NIR window (700-900 nm), allowing for deeper tissue penetration. nih.govacs.orgnih.gov Fluorophores such as Cy5.5 have been conjugated to monomeric, dimeric, and tetrameric RGD peptides. nih.govacs.orgnih.gov Studies in glioblastoma xenograft models have shown that these fluorescent probes specifically target integrin αvβ3 and allow for clear visualization of tumors. nih.govacs.orgnih.gov While all tested conjugates were effective, the tetrameric RGD peptide displayed the highest tumor uptake and tumor-to-background ratio. nih.govacs.orgnih.gov
Another commonly used fluorophore is fluorescein (B123965) isothiocyanate (FITC). FITC-labeled RGD peptides, such as FITC-RGD2, have been developed for the detection of retinal and choroidal neovascularization, which are hallmarks of diseases like age-related macular degeneration (AMD). mdpi.com These probes have demonstrated superior visualization and precise localization of neovascular lesions in animal models compared to conventional fluorescein dyes. mdpi.com
More recently, fluorescent probes have been derived directly from cyclo-RGDf(NMe)V (Cilengitide). chemrxiv.orgchemrxiv.org By attaching fluorescent reporters like PB405 or A568 to the phenylalanine residue, researchers have created probes to image integrins in living cells without the need for genetic modification. chemrxiv.org These probes have been validated in murine microglial cells and have shown a dissociation constant in the sub-micromolar range for integrin αVβ5. chemrxiv.org
The following table details some of the fluorescently labeled RGD analogs and their characteristics.
| Fluorescent Analog | Fluorophore | Key Features and Applications | Citation |
|---|---|---|---|
| Cy5.5-RGD (monomer, dimer, tetramer) | Cy5.5 | Used for NIR optical imaging of integrin αvβ3 expression in glioblastoma models. The tetramer showed the highest tumor uptake. | nih.govacs.orgnih.gov |
| FITC-RGD2 | FITC | Developed for functional fluorescent angiography to detect retinal and choroidal neovascularization in models of eye disease. | mdpi.com |
| Cilengitide-PB405 | Pacific Blue™ 405 | A chemical probe derived from cyclo-RGDf(NMe)V for imaging integrins in living cells. | chemrxiv.org |
| Cilengitide-A568 | Alexa Fluor™ 568 | A fluorescent probe derived from cyclo-RGDf(NMe)V with a dissociation constant of 0.18 µM for integrin αVβ5. | chemrxiv.org |
Proteomics and Genomics Approaches to Elucidate Global Cellular Responses
While significant research has focused on the direct interaction of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with integrins and its application in molecular imaging, comprehensive studies employing proteomics and genomics to unravel the global cellular responses to this compound are less documented in publicly available literature.
Proteomics, the large-scale study of proteins, and genomics, the study of an organism's complete set of DNA, are powerful tools for understanding the downstream signaling pathways and broader cellular changes induced by a drug. In the context of cyclo-(Arg-Gly-Asp-DPhe-NMeVal), such approaches could provide invaluable insights into:
Changes in the expression of proteins involved in cell adhesion, migration, proliferation, and apoptosis following treatment.
Alterations in signaling cascades downstream of integrin inhibition, potentially identifying novel therapeutic targets or mechanisms of resistance.
Identification of biomarkers that could predict patient response to therapies involving this compound. For example, immunohistochemical analysis of tumor tissues from clinical trials of Cilengitide has been used to assess the expression levels of its target integrins, αvβ3 and αvβ5, and their correlation with treatment outcomes. nih.gov
Elucidation of the genetic determinants of sensitivity or resistance to cyclo-(Arg-Gly-Asp-DPhe-NMeVal).
Although specific global proteomics and genomics studies on cyclo-(Arg-Gly-Asp-DPhe-NMeVal) are not widely reported, the methodologies themselves are well-established. Future research in this area would likely involve techniques such as mass spectrometry-based proteomics to quantify changes in the cellular proteome, and next-generation sequencing (NGS) to analyze transcriptomic changes (RNA-Seq) in response to treatment with the compound. Such studies would be instrumental in building a more complete picture of the biological effects of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) and could pave the way for more personalized and effective therapeutic strategies.
Future Research Directions and Translational Perspectives for Cyclo Arg Gly Asp Dphe Nmeval
Exploration of Novel Biological Targets Beyond Integrins
While the primary targets of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) are unequivocally the αv and β3/β5 integrins, future research should delve deeper into the downstream signaling consequences of this inhibition to identify other potential therapeutic leverage points. Preclinical studies have shown that its anti-tumor effects are mediated by inducing apoptosis in endothelial and glioma cells through the inhibition of the FAK/Src/AKT pathway. Furthermore, it has been observed to decrease PD-L1 expression by reducing STAT3 phosphorylation in melanoma cells. tandfonline.com Another area of investigation is its impact on the tumor microenvironment under hypoxic conditions, where it has been shown to decrease the intracellular levels of hypoxia-inducible factor 1α (HIF-1α). nih.gov A comprehensive understanding of these downstream effects could reveal novel biological targets and pathways that are indirectly modulated by cyclo-(Arg-Gly-Asp-DPhe-NMeVal), opening up new avenues for its therapeutic application and for the design of synergistic combination therapies.
Design of Next-Generation Integrin Modulators with Tailored Selectivity and Potency
The development of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) itself was a significant step in rational drug design, demonstrating that conformational constraint through cyclization, the inclusion of a D-amino acid (D-Phenylalanine), and N-methylation of a peptide bond can dramatically enhance activity and selectivity against the platelet receptor αIIbβ3. nih.gov Future research in this area will focus on further refining the structure of this cyclic peptide to achieve even greater selectivity for specific integrin subtypes or to modulate their activity in novel ways.
Strategies for designing next-generation modulators include:
Incorporation of Unnatural Amino Acids: Introducing novel, non-proteinogenic amino acids with varying lipophilicity, charge, and steric properties into the cyclic backbone could lead to derivatives with improved binding affinity and pharmacokinetic profiles. researchgate.net
Fine-tuning Conformational Rigidity: The degree of conformational constraint is a key determinant of selectivity. Exploring different ring sizes and cyclization strategies can help to lock the peptide into a conformation that is optimal for binding to a specific integrin subtype.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of each amino acid residue in the cyclo-(Arg-Gly-Asp-DPhe-NMeVal) scaffold and subsequent evaluation of their binding affinities will provide a detailed understanding of the structural requirements for potent and selective integrin inhibition. nih.gov This knowledge can then be used to design new analogs with tailored properties.
Development of Multifunctional Analogs for Combined Therapeutic Modalities
The targeting capabilities of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) for integrin-expressing cells make it an ideal candidate for the development of multifunctional analogs. These molecules would combine the integrin-inhibiting properties of the peptide with other therapeutic or diagnostic functions.
| Functional Moiety | Potential Application | Reference |
| Cytotoxic Drugs | Targeted chemotherapy to tumor cells | N/A |
| Radioisotopes | Targeted radiotherapy or diagnostic imaging | nih.gov |
| Photosensitizers | Photodynamic therapy | N/A |
| Fluorescent Dyes | In vivo imaging and diagnostics | N/A |
By conjugating cyclo-(Arg-Gly-Asp-DPhe-NMeVal) to potent cytotoxic agents, for example, it is possible to create tumor-targeted drug conjugates that deliver the therapeutic payload directly to the cancer cells, thereby increasing efficacy and reducing systemic toxicity. Similarly, attaching imaging agents can facilitate the non-invasive visualization of tumors and metastases.
Addressing Biopharmaceutical Challenges in Peptide-Based Drug Development
A significant hurdle in the clinical development of peptide-based drugs like cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is their often-unfavorable pharmacokinetic profile, characterized by a short plasma half-life. researchgate.net Overcoming these challenges is crucial for translating the preclinical promise of this compound into clinical success.
Future research in this area should focus on:
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established strategy to increase the hydrodynamic radius of peptides, thereby reducing renal clearance and prolonging circulation time.
Novel Formulation Strategies: Encapsulation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) into nanocarriers such as liposomes or solid lipid nanoparticles could protect it from enzymatic degradation and improve its biodistribution. encyclopedia.pub
Structural Modifications: As mentioned earlier, the incorporation of unnatural amino acids and N-methylation can not only enhance potency but also increase metabolic stability. nih.gov
Integration into Combination Therapies and Multimodal Approaches
The future clinical success of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) will likely lie in its use as part of combination therapies. Its mechanism of action, which involves sensitizing tumor cells and their microenvironment to other treatments, makes it an excellent candidate for synergistic combinations.
Preclinical and early clinical studies have already shown promising results for the combination of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with:
Radiotherapy: By targeting tumor neovasculature and potentially interfering with DNA repair mechanisms, cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can enhance the efficacy of radiation therapy. nih.govaacrjournals.orgaacrjournals.org
Chemotherapy: Combining cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with conventional chemotherapeutic agents like temozolomide (B1682018) has shown additive effects in inhibiting tumor cell proliferation and inducing apoptosis. iiarjournals.org
Immunotherapy: Preclinical studies have demonstrated that cyclo-(Arg-Gly-Asp-DPhe-NMeVal) can enhance the efficacy of anti-PD-1 therapy by increasing the infiltration of cytotoxic T cells into the tumor. tandfonline.com
Future research should focus on optimizing the dosing and scheduling of these combination therapies to maximize synergy and minimize toxicity.
Identification of Predictive Biomarkers for Patient Stratification in Future Preclinical Studies
A key lesson from the initial clinical trials with cyclo-(Arg-Gly-Asp-DPhe-NMeVal) is the need for predictive biomarkers to identify patients who are most likely to benefit from this targeted therapy. The heterogeneity of integrin expression and signaling in different tumors and patients necessitates a personalized medicine approach.
Potential predictive biomarkers that warrant further investigation in preclinical studies include:
Integrin Expression Levels: Quantitative analysis of αvβ3 and αvβ5 expression in tumor and endothelial cells could serve as a direct indicator of target engagement. oncotarget.comnih.gov
Downstream Signaling Molecules: The activation status of key downstream signaling proteins such as focal adhesion kinase (FAK) and phosphorylated SMAD2 (pSMAD2) could reflect the dependence of a tumor on integrin signaling. oncotarget.com
Circulating Biomarkers: Levels of cytokines such as IL-6 and MCP-1 in the blood have been associated with the response to cyclo-(Arg-Gly-Asp-DPhe-NMeVal) in some preclinical models and could serve as easily accessible prognostic markers. mdpi.com
The identification and validation of robust predictive biomarkers will be critical for the design of future clinical trials and for the successful clinical translation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) and next-generation integrin modulators.
Q & A
Q. What experimental strategies are recommended for synthesizing cyclo-(Arg-Gly-Asp-DPhe-NMeVal) with high purity?
Cyclic peptides are typically synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization using coupling agents like HATU or PyBOP. Post-cyclization, reverse-phase HPLC is critical for purification, as seen in cyclo-(R-Pro-R-Phe) isolation (≥95% purity) . For stereochemical integrity, ensure D-amino acids (e.g., D-Phe) and N-methylation (NMeVal) are incorporated during SPPS to prevent epimerization . Final validation via LC-MS and NMR is essential .
Q. How is structural confirmation of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) achieved in academic studies?
Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm cyclization and spatial arrangement. For example, cyclo-(Pro-Phe) was confirmed via 2D NMR correlations and optical rotation data . X-ray crystallography may also resolve conformational details, as applied to similar RGD-containing cyclopeptides .
Q. What in vitro assays are standard for evaluating the biological activity of this compound?
Integrin-binding affinity is assessed via surface plasmon resonance (SPR) or competitive ELISA using αvβ3/α5β1 integrins . Cytotoxicity is tested using MTT assays on cancer cell lines (e.g., Hela, HepG2) at concentrations of 1–100 μM, with IC50 calculations . Include controls like linear RGD peptides to benchmark activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for cyclo-(Arg-Gly-Asp-DPhe-NMeVal) analogs?
Discrepancies may arise from cell line specificity (e.g., Hela vs. HepG2 responses ), assay conditions (serum-free vs. serum-containing media), or peptide aggregation. Re-evaluate dose-response curves across multiple cell lines and use dynamic light scattering (DLS) to assess aggregation states . Cross-validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency.
Q. What strategies optimize the pharmacokinetic profile of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) for in vivo studies?
Incorporate PEGylation or lipid conjugation to enhance half-life, as demonstrated in DOTA-cyclo(RGDfK) for tumor targeting . For blood-brain barrier penetration, evaluate N-methylation (e.g., NMeVal) to reduce hydrogen bonding, as seen in neuroactive cyclic peptides . Use LC-MS/MS to monitor plasma stability and tissue distribution in rodent models .
Q. How do conformational dynamics of cyclo-(Arg-Gly-Asp-DPhe-NMeVal) influence integrin receptor specificity?
Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) can model peptide flexibility and receptor docking. Compare binding modes of D-Phe vs. L-Phe variants, as stereochemistry alters αvβ3 vs. α5β1 selectivity . Validate predictions via mutagenesis studies on integrin extracellular domains .
Data Contradiction Analysis
Methodological Recommendations
- Synthesis & Purification : Use SPPS with Fmoc chemistry, cyclize in dilute DMF, and purify via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Characterization : Combine HR-MS, ¹H/¹³C NMR, and circular dichroism (CD) for secondary structure analysis .
- Biological Testing : Include positive controls (e.g., cilengitide for integrin binding) and validate results across ≥3 independent experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
